[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate
Overview
Description
[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate is a complex organic compound that features a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate typically involves multiple steps. One common route starts with the preparation of 4-hydroxypiperidine, which is then reacted with a carbothioyl chloride derivative to form the intermediate [4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] compound. This intermediate is subsequently esterified with 3-nitrobenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carbothioyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the carbothioyl group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The carbothioyl group can undergo nucleophilic attack, leading to covalent modification of target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: Shares the piperidine ring and hydroxyl group.
3-Nitrobenzoic Acid: Contains the nitrobenzoate moiety.
4-(4-Hydroxypiperidine-1-carbothioyl)phenyl 2-fluorobenzoate: Similar structure with a fluorine substitution.
Uniqueness
[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
[4-(4-hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-16-8-10-20(11-9-16)18(27)13-4-6-17(7-5-13)26-19(23)14-2-1-3-15(12-14)21(24)25/h1-7,12,16,22H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPHIURBYHZAJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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